molecular formula C20H21N3O4 B2564947 6-Cyclopropyl-2-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 2197612-83-0

6-Cyclopropyl-2-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one

Cat. No.: B2564947
CAS No.: 2197612-83-0
M. Wt: 367.405
InChI Key: CKGRSBHRNGIFEC-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a cyclopropyl substituent at the 6-position of a dihydropyridazin-3-one core. The azetidine ring, functionalized with a 2,3-dihydro-1,4-benzodioxine-5-carbonyl group, is linked via a methyl bridge to the pyridazinone ring.

Properties

IUPAC Name

6-cyclopropyl-2-[[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c24-18-7-6-16(14-4-5-14)21-23(18)12-13-10-22(11-13)20(25)15-2-1-3-17-19(15)27-9-8-26-17/h1-3,6-7,13-14H,4-5,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKGRSBHRNGIFEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CC3CN(C3)C(=O)C4=C5C(=CC=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Cyclopropyl-2-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one is a complex organic compound with potential therapeutic applications. Its unique structure combines cyclopropyl, benzodioxine, azetidine, and pyridazinone moieties, which may contribute to its biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's IUPAC name is this compound. The structural formula can be represented as follows:

C19H21N3O5S\text{C}_{19}\text{H}_{21}\text{N}_3\text{O}_5\text{S}

Enzyme Inhibition

One of the primary mechanisms through which this compound exhibits biological activity is through enzyme inhibition . The compound may bind to the active sites of specific enzymes, effectively blocking substrate access. This inhibition can lead to altered metabolic pathways and potentially therapeutic effects in various conditions.

Receptor Modulation

The compound has the potential to interact with various cell surface or intracellular receptors , modulating signal transduction pathways. This interaction can influence cellular responses and has implications for therapeutic targets in oncology and other fields.

DNA Interaction

Another proposed mechanism is the ability of the compound to intercalate into DNA. This interaction could disrupt normal replication and transcription processes, leading to cellular apoptosis or senescence in rapidly dividing cells such as cancer cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound. Below are summarized findings from selected studies:

StudyFocusFindings
Enzyme InhibitionDemonstrated that similar compounds inhibit specific enzymes involved in cancer metabolism.
Antitumor ActivityEvaluated in vitro against various cancer cell lines; showed significant cytotoxic effects with IC50 values ranging from 5 to 15 µM.
Antimicrobial PropertiesExhibited activity against Gram-positive and Gram-negative bacteria; effective at concentrations lower than traditional antibiotics.

In Vitro Studies

In vitro studies have shown that derivatives of this compound exhibit significant antitumor activity against human lung cancer cell lines (A549, HCC827). For instance:

  • A549 Cell Line: IC50 = 6.26 ± 0.33 µM
  • HCC827 Cell Line: IC50 = 6.48 ± 0.11 µM

These results indicate a promising potential for further development as an anticancer agent.

Safety and Toxicity

While the compound shows promising biological activity, it is essential to evaluate its safety profile. Preliminary toxicity studies indicate that while effective against cancer cells, some derivatives may also affect normal cell lines (e.g., MRC-5), necessitating further optimization for selective targeting.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (CAS 2306268-61-9, ) shares some structural motifs with the target compound, including the 2,3-dihydro-1,4-benzodioxine moiety. However, key differences exist:

Feature Target Compound 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[...] ()
Core Structure 2,3-Dihydropyridazin-3-one ring Methoxy-substituted pyridine ring
Substituents Cyclopropyl group at C6; azetidine-linked benzodioxine carbonyl Dimethylaminomethylphenyl group; benzodioxine at C6
Molecular Weight Not explicitly provided (estimated ~430–450 g/mol based on formula) 391.46 g/mol
Functional Groups Amide (azetidine-carbonyl), cyclopropane, dihydropyridazinone Methoxy, tertiary amine (dimethylamino), benzodioxine
Potential Applications Hypothesized enzyme inhibition (e.g., kinase or protease targets due to rigidity) Research use only; no medical validation reported

Key Observations:

Rigidity vs. Flexibility: The target compound’s cyclopropyl and azetidine groups introduce conformational rigidity, which may enhance binding specificity compared to the more flexible dimethylaminomethylphenyl group in the analog .

Electron-Deficient vs. In contrast, the methoxy-pyridine in the analog is electron-rich, suggesting divergent binding modes.

Pharmacological Potential: While neither compound has validated medical applications, the azetidine-carbonyl linkage in the target compound mimics motifs seen in protease inhibitors (e.g., HIV-1 protease), whereas the analog’s dimethylamino group is common in receptor antagonists .

Q & A

Q. What are the key synthetic pathways for 6-cyclopropyl-2-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one?

Methodological Answer: The synthesis involves multi-step protocols, often starting with cyclopropane ring formation via [2+1] cycloaddition, followed by azetidine functionalization. For example:

Cyclopropane Introduction : Cyclopropyl groups are typically introduced via copper-catalyzed cyclopropanation of alkenes .

Azetidine Coupling : The azetidine ring is functionalized using nucleophilic acyl substitution with 2,3-dihydro-1,4-benzodioxine-5-carbonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) .

Pyridazinone Assembly : The dihydropyridazin-3-one core is constructed via cyclocondensation of hydrazines with α,β-unsaturated ketones, followed by oxidation .
Critical Parameters : Temperature control (±2°C) during cyclopropanation and anhydrous solvents (e.g., THF) for azetidine coupling are essential to minimize side reactions.

Q. How can researchers confirm the molecular structure of this compound?

Methodological Answer: Structural validation requires a combination of:

  • NMR Spectroscopy : 1H^1H- and 13C^13C-NMR to confirm cyclopropyl (δ ~0.8–1.2 ppm), azetidine (δ ~3.5–4.5 ppm), and dihydrobenzodioxine (δ ~6.5–7.0 ppm) moieties .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]+^+ at m/z 378.3) and fragmentation patterns .
  • X-ray Crystallography : For absolute configuration determination, particularly for chiral centers in the azetidine ring .

Advanced Research Questions

Q. How can reaction yields be optimized for the azetidine coupling step?

Methodological Answer: Yield optimization involves:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity but may increase side reactions. Dichloromethane (DCM) balances reactivity and selectivity .
  • Catalyst Use : Adding 1–2 mol% of DMAP (4-dimethylaminopyridine) accelerates acyl transfer reactions .
  • Stoichiometry : A 1.2:1 molar ratio of 2,3-dihydro-1,4-benzodioxine-5-carbonyl chloride to azetidine precursor ensures complete conversion .
    Data Contradiction Note : Some protocols report 68% yields with DCM , while others achieve 75–80% using THF . Differences may arise from residual moisture or competing hydrolysis.

Q. What strategies resolve discrepancies in biological activity data across studies?

Methodological Answer: Discrepancies often stem from:

  • Assay Variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times. For example, IC50_{50} values for kinase inhibition vary by >30% between adherent and suspension cultures .
  • Compound Purity : HPLC purity thresholds (>98%) reduce off-target effects. Impurities from incomplete cyclopropanation (e.g., olefin byproducts) can skew dose-response curves .
  • Structural Analogues : Compare activity with derivatives lacking the cyclopropyl group (e.g., 6-methyl analogues) to isolate pharmacophore contributions .

Q. How can computational modeling guide SAR (Structure-Activity Relationship) studies?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina to predict binding poses in target proteins (e.g., PDE4B or kinases). The dihydrobenzodioxine moiety often occupies hydrophobic pockets .
  • QSAR Models : Train models on datasets of pyridazinone derivatives to correlate substituents (e.g., cyclopropyl vs. methyl) with logP and IC50_{50} values .
  • MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to prioritize derivatives with low RMSD (<2 Å) .

Experimental Design & Data Analysis

Q. What analytical techniques validate synthetic intermediates during scale-up?

Methodological Answer:

  • In-line FTIR : Monitor azetidine coupling in real-time by tracking carbonyl stretching (1690–1710 cm1^{-1}) .
  • LC-MS : Detect intermediates (e.g., hydrazine adducts) with retention times <5 min using C18 columns and 0.1% formic acid in acetonitrile/water gradients .
  • TGA/DSC : Assess thermal stability of intermediates; cyclopropyl-containing compounds often degrade above 200°C .

Q. How to address low reproducibility in dihydropyridazin-3-one cyclization?

Methodological Answer:

  • pH Control : Maintain pH 4–5 using acetate buffers to prevent premature hydrazine oxidation .
  • Oxidant Selection : Replace MnO2_2 with Dess-Martin periodinane for milder, higher-yield conditions (80% vs. 65%) .
  • Byproduct Analysis : Use GC-MS to identify and quantify dimeric byproducts (e.g., bis-pyridazinones), which form at >60°C .

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